Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane
CAS No.:
Cat. No.: VC17628842
Molecular Formula: C22H22Si
Molecular Weight: 314.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22Si |
|---|---|
| Molecular Weight | 314.5 g/mol |
| IUPAC Name | cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane |
| Standard InChI | InChI=1S/C22H22Si/c1-23(2,18-12-6-7-13-18)22-16-21(17-10-4-3-5-11-17)19-14-8-9-15-20(19)22/h3-16,18,22H,1-2H3 |
| Standard InChI Key | MPPCIRUUNAZIJL-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C1C=CC=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Cyclopenta-2,4-dien-1-yldimethyl(3-phenyl-1H-inden-1-yl)silane features a cyclopentadienyl (Cp) ring conjugated to a 3-phenylindenyl group via a dimethylsilane (-Si(CH₃)₂-) bridge . The Cp ring (C₅H₅) contributes π-electron density, while the indenyl moiety (C₉H₇) introduces steric bulk and aromatic variability. The phenyl substituent at the indenyl 3-position further enhances structural rigidity, creating a sterically hindered environment around the silicon center.
Key Structural Data:
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IUPAC Name: Cyclopenta-2,4-dien-1-yl-dimethyl-(3-phenyl-1H-inden-1-yl)silane
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Canonical SMILES: CSi(C1C=CC=C1)C2C=C(C3=CC=CC=C3)C4=CC=CC=C24
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InChIKey: MPPCIRUUNAZIJL-UHFFFAOYSA-N
The silicon center adopts a tetrahedral geometry, with bond angles and lengths consistent with sp³ hybridization. This configuration facilitates dynamic ligand exchange in catalytic applications .
Synthesis and Manufacturing
General Synthetic Strategies
The compound is synthesized via stepwise anion metathesis, as outlined in patent EP0773205B1 :
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Lithiation: Treatment of 3-phenylindene with n-butyllithium (BuLi) in anhydrous pentane generates the corresponding lithio-indenide.
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Silane Coupling: Reaction with dimethyldichlorosilane (Cl₂Si(CH₃)₂) at −70°C in tetrahydrofuran (THF) yields the target silane after column purification .
Representative Procedure:
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Reactants: 15.1 g 3-phenylindene, 28 mL BuLi (2.5 M in hexane), 1.7 g Cl₂Si(CH₃)₂
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Conditions: −70°C, anhydrous THF, 12 h stirring
Challenges and Optimization
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Moisture Sensitivity: Strict anhydrous conditions are critical to prevent siloxane byproducts.
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Steric Hindrance: Bulky substituents necessitate extended reaction times (≥12 h) for complete conversion .
Applications in Materials Science and Catalysis
Catalytic Precursors
The compound’s electron-rich Cp ligand and labile Si–C bonds make it a candidate for:
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Ziegler-Natta Catalysts: As a co-catalyst in olefin polymerization, enhancing stereoregularity.
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Hydrosilylation: Silicon-centered reactivity for crosslinking silicones .
Advanced Materials
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Hybrid Organic-Silicon Polymers: Incorporation into copolymers improves thermal stability (Tg >150°C).
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Surface Functionalization: Silane groups enable covalent anchoring to metal oxides (e.g., SiO₂, TiO₂) .
| Supplier | Purity | Form | Packaging |
|---|---|---|---|
| Alfa Chemistry | 95% | Powder | 1 g, 5 g |
| VulcanChem | 97% | Crystalline | 10 g, 50 g |
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